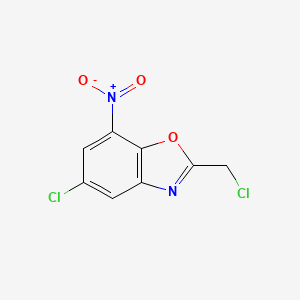
5-Chloro-2-(chloromethyl)-7-nitrobenzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(chloromethyl)-7-nitrobenzoxazole is a heterocyclic aromatic compound that contains both nitrogen and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chloromethyl)-7-nitrobenzoxazole typically involves the nitration of 5-chloro-2-(chloromethyl)benzoxazole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of continuous flow reactors also enhances safety by minimizing the risk of uncontrolled exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(chloromethyl)-7-nitrobenzoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the chloromethyl group, leading to the formation of various derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Reduction: 5-Chloro-2-(aminomethyl)-7-nitrobenzoxazole.
Oxidation: Oxidized derivatives depending on the specific oxidizing agent used.
Scientific Research Applications
5-Chloro-2-(chloromethyl)-7-nitrobenzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(chloromethyl)-7-nitrobenzoxazole involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound’s ability to undergo nucleophilic substitution also allows it to form covalent bonds with biomolecules, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride
- 5-Chloro-2-methyl-4-isothiazolin-3-one
- 2-Methyl-1,2-thiazol-3(2H)-one
Uniqueness
5-Chloro-2-(chloromethyl)-7-nitrobenzoxazole is unique due to its combination of a nitro group and a chloromethyl group within a benzoxazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H4Cl2N2O3 |
|---|---|
Molecular Weight |
247.03 g/mol |
IUPAC Name |
5-chloro-2-(chloromethyl)-7-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4Cl2N2O3/c9-3-7-11-5-1-4(10)2-6(12(13)14)8(5)15-7/h1-2H,3H2 |
InChI Key |
WBCHIYVFBIFEBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)CCl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















